2,3,6,7,10,11-Triphenylenehexathiol

Overview

Description

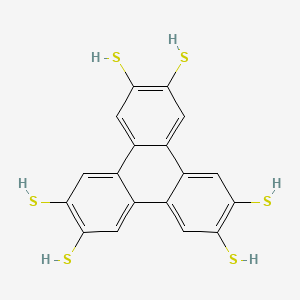

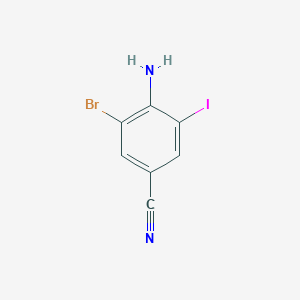

2,3,6,7,10,11-Triphenylenehexathiol (THT) is a chemical compound with the molecular formula C18H12S6 . It has an average mass of 420.678 Da and a monoisotopic mass of 419.926331 Da .

Molecular Structure Analysis

The molecular structure of THT is characterized by a large conjugated plane and 18π electrons . This structure contributes to its low binding energy with ether solvent .Chemical Reactions Analysis

THT can undergo reactions under certain conditions. For instance, it can react with sodium hydroxide in methanol at 90°C for 6 hours in an inert atmosphere using the Schlenk technique .Physical And Chemical Properties Analysis

THT has a density of 1.6±0.1 g/cm3, a boiling point of 726.4±55.0 °C at 760 mmHg, and a flash point of 410.2±28.7 °C . It has a molar refractivity of 128.8±0.3 cm3, a polar surface area of 233 Å2, and a molar volume of 267.4±3.0 cm3 .Scientific Research Applications

Optical Properties Modification

- Silyl Substituents Impact : 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene has been synthesized, revealing that silyl substituents can alter the optical properties of triphenylene (Kyushin et al., 2003).

Functional 3D Networks

- Silver(I) Coordination : Functional 3D networks have been developed using coordination bonds between silver(I) ion and 2,3,6,7,10,11-hexakis(organylthio)triphenylene molecules, exhibiting fluorescence and potential solvent encapsulation abilities (Li et al., 2006).

Novel Negative/Positive Tone Resist

- Electron Beam Resist : A derivative of triphenylene, specifically 2,3,6,7,10,11-hexapentyl-oxytriphenylene, demonstrates the capacity to act as a high-resolution electron beam resist for nanometer-scale patterning (Tada et al., 2000).

Heat Transfer Organic Materials

- Thermal Conductivity : Triphenylene-based reactive discogens have been used to create advanced heat transfer organic materials, exhibiting remarkable thermal conductivity suitable for electronic and display devices (Kang et al., 2016).

Liquid Crystalline Properties

- Structural Isomerism : The synthesis and characterization of various functionalized triphenylene discotic liquid crystals have been explored, demonstrating diverse mesophases and structural isomerism (Varshney, 2013).

High Electrical Conductivity

- Metal-Organic Frameworks : Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a new metal-organic framework, has shown high electrical conductivity, making it significant in the field of coordination polymers (Sheberla et al., 2014).

Photophysical Properties

- Sulfanyl and Sulfonyl Substituents : The photophysical properties of 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene have been compared to other substituents, highlighting interactions and emission spectra differences (Baunsgaard et al., 1997).

Semiconducting Properties

- Extended Conjugated Molecules : New semiconducting materials based on the triphenylene core with lower bandgap energies have been developed, offering promising applications in OFET and OSC fabrications (Hoang et al., 2011).

Mechanism of Action

Target of Action

Triphenylene-2,3,6,7,10,11-hexathiol, also known as 2,3,6,7,10,11-Triphenylenehexathiol, is a complex organic compound. It has been found that similar compounds interact with various metal atoms such as fe, co, ni, ru, rh, pd, os, ir, and pt . These interactions can lead to changes in the electronic and catalytic properties of the compound .

Mode of Action

The mode of action of Triphenylene-2,3,6,7,10,11-hexathiol involves its interaction with its targets, leading to changes in their properties. For instance, when it interacts with different central metal atoms, it forms M3(THT)2 nanosheets, where M represents the metal atoms . These nanosheets have unique electronic and catalytic properties .

Biochemical Pathways

It’s known that the compound can be synthesized by electroorganic methods , indicating its involvement in electrochemical reactions.

Result of Action

Its interaction with different metal atoms leads to the formation of nanosheets with unique electronic and catalytic properties , which could potentially be used in various applications.

Action Environment

The action of Triphenylene-2,3,6,7,10,11-hexathiol can be influenced by environmental factors. For instance, its synthesis via electroorganic methods is accomplished under practical galvanostatic conditions using platinum sheets as electrode materials . Additionally, its storage temperature is typically room temperature in an inert atmosphere , indicating that its stability and efficacy could be affected by changes in temperature and atmospheric conditions.

Safety and Hazards

Future Directions

THT has shown promise in the field of energy storage, particularly in the development of Na-organic batteries . Its low solubility and large molecular size make it an effective material for mitigating the shuttle effect of soluble redox-active organics . This suggests potential future applications of THT in large-scale energy storage .

properties

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexathiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGIZZPDDQYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1S)S)S)S)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

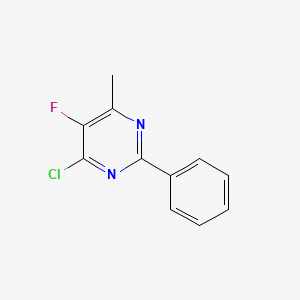

![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B3070061.png)